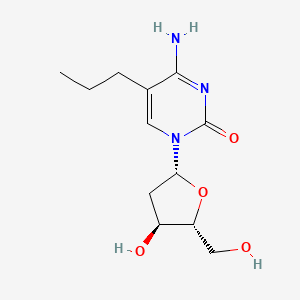
2'-Deoxy-5-propylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5-propylcytidine is a synthetic nucleoside analog, structurally related to cytidine It is characterized by the presence of a propyl group at the 5-position of the cytidine base and the absence of a hydroxyl group at the 2’ position of the ribose sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-propylcytidine typically involves the modification of cytidine or its derivatives. One common approach is the alkylation of 2’-deoxycytidine with a propylating agent under controlled conditions. The reaction may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the nucleoside, followed by the addition of a propyl halide (e.g., propyl bromide) to introduce the propyl group at the 5-position .
Industrial Production Methods
Industrial production of 2’-Deoxy-5-propylcytidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-5-propylcytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-propyluracil derivatives.
Reduction: Reduction reactions can modify the propyl group or other functional groups present in the molecule.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-propyluracil, while substitution reactions can produce various alkylated derivatives .
Applications De Recherche Scientifique
2’-Deoxy-5-propylcytidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5-propylcytidine involves its incorporation into DNA during replication. Once incorporated, it can interfere with the normal function of DNA polymerases, leading to the inhibition of DNA synthesis. This can result in the disruption of cell division and the induction of apoptosis in rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxycytidine: Lacks the propyl group at the 5-position.
5-Aza-2’-deoxycytidine: Contains a nitrogen atom at the 5-position instead of a propyl group.
2’-Deoxy-5-methylcytidine: Contains a methyl group at the 5-position instead of a propyl group.
Uniqueness
2’-Deoxy-5-propylcytidine is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and potentially improve its efficacy as a therapeutic agent .
Propriétés
Numéro CAS |
66270-33-5 |
|---|---|
Formule moléculaire |
C12H19N3O4 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidin-2-one |
InChI |
InChI=1S/C12H19N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,2-4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1 |
Clé InChI |
WEAUJIMRWXTPBB-IVZWLZJFSA-N |
SMILES isomérique |
CCCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CCCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















